Cas no 4383-11-3 (3-methyl-2-phenylbutan-2-ol)

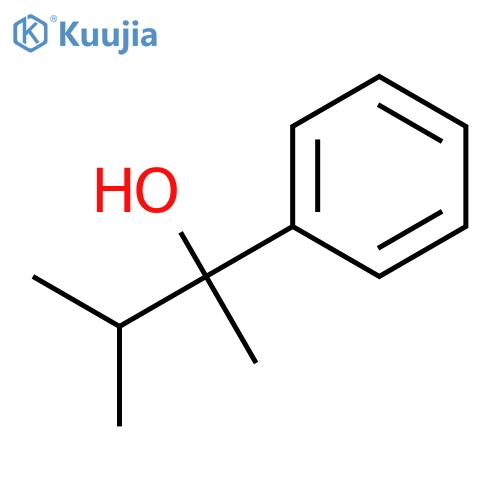

3-methyl-2-phenylbutan-2-ol structure

商品名:3-methyl-2-phenylbutan-2-ol

3-methyl-2-phenylbutan-2-ol 化学的及び物理的性質

名前と識別子

-

- 3-methyl-2-phenylbutan-2-ol

- (+/-)-3-methyl-2-phenylbutan-2-ol

- 3-methyl-2-phenyl-butan-2-ol

- NSC25548

- 3-Methyl-2-phenylbutane-2-ol

- AC1L3CBM

- SureCN3959121

- NSC507

- 11-Oxy-1-(11.12-dimetho-propyl)-benzol

- AKOS009996378

- 3-methyl-2-phenyl-2-butanol

- (+/-)-3-methyl-2-phenylbutan-2-ol; 3-methyl-2-phenyl-butan-2-ol; NSC25548; 3-Methyl-2-phenylbutane-2-ol; AC1L3CBM; SureCN3959121; NSC507; 11-Oxy-1-(11.12-dimetho-propyl)-benzol; AKOS009996378; 3-methyl-2-phenyl-2-butanol;

- A9FN77Q37Z

- NSC-25548

- Benzenemethanol, alpha-methyl-alpha-(1-methylethyl)-

- NSC 25548

- alpha-Methyl-alpha-(1-methylethyl)benzenemethanol

- Benzyl alcohol, alpha-isopropyl-alpha-methyl-

- 2-Phenyl-3-methyl-butan-2-ol

- alpha-Isopropyl-alpha-methylbenzyl alcohol

- 4383-11-3

- SCHEMBL3959121

- 2-Butanol, 3-methyl-2-phenyl-

- NSC 507

- NSC-507

- .ALPHA.-ISOPROPYL-.ALPHA.-METHYLBENZYL ALCOHOL

-

- MDL: MFCD01013588

- インチ: InChI=1S/C11H16O/c1-9(2)11(3,12)10-7-5-4-6-8-10/h4-9,12H,1-3H3

- InChIKey: KZVSJCRPDWUPEP-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(C)(C1=CC=CC=C1)O

計算された属性

- せいみつぶんしりょう: 164.12018

- どういたいしつりょう: 164.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 20.23

3-methyl-2-phenylbutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB433805-1 g |

2-Phenyl-3-methyl-butan-2-ol |

4383-11-3 | 1g |

€496.00 | 2023-04-23 | ||

| abcr | AB433805-500mg |

2-Phenyl-3-methyl-butan-2-ol; . |

4383-11-3 | 500mg |

€884.30 | 2025-02-27 | ||

| abcr | AB433805-1g |

2-Phenyl-3-methyl-butan-2-ol; . |

4383-11-3 | 1g |

€1215.70 | 2025-02-27 | ||

| abcr | AB433805-5g |

2-Phenyl-3-methyl-butan-2-ol |

4383-11-3 | 5g |

€1160.20 | 2023-09-04 | ||

| abcr | AB433805-250mg |

2-Phenyl-3-methyl-butan-2-ol; . |

4383-11-3 | 250mg |

€634.90 | 2025-02-27 | ||

| abcr | AB433805-5 g |

2-Phenyl-3-methyl-butan-2-ol |

4383-11-3 | 5g |

€1,160.20 | 2023-04-23 |

3-methyl-2-phenylbutan-2-ol 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

4383-11-3 (3-methyl-2-phenylbutan-2-ol) 関連製品

- 4383-18-0(2-Phenyl-2-pentanol)

- 1565-75-9(2-phenylbutan-2-ol)

- 1636-34-6(2,3-Diphenylbutane-2,3-diol)

- 108998-83-0((S)-1,1,2-Triphenyl-1,2-ethanediol)

- 1565-71-5(3-Phenyl-3-pentanol)

- 611-69-8(2-Methyl-1-phenyl-1-propanol)

- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4383-11-3)3-methyl-2-phenylbutan-2-ol

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):312.0/433.0/593.0